molecular formula C19H16F3NO B1614043 (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone CAS No. 898763-59-2

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B1614043
CAS No.: 898763-59-2
M. Wt: 331.3 g/mol
InChI Key: RDSOPGTUACWHRC-UHFFFAOYSA-N
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Description

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H16F3NO and its molecular weight is 331.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

The exact mode of action of this compound is currently unknown. It is hypothesized that the compound interacts with its targets in a manner similar to other nitrogen-containing heterocycles . These compounds are often employed in pharmaceuticals and bioactive molecules due to their ability to interact with various biological targets .

Biochemical Pathways

For instance, indole derivatives, which also contain a pyrrole ring, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Properties

IUPAC Name

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO/c20-19(21,22)16-9-7-14(8-10-16)18(24)17-6-2-1-5-15(17)13-23-11-3-4-12-23/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSOPGTUACWHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643945
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-59-2
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone

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